Home > Products > Screening Compounds P131768 > Graves/' disease carrier protein
Graves/' disease carrier protein - 147571-37-7

Graves/' disease carrier protein

Catalog Number: EVT-1519260
CAS Number: 147571-37-7
Molecular Formula: C10H13NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Graves' disease carrier protein, also known as SLC25A16, is a member of the solute carrier family 25, which encompasses mitochondrial carriers involved in the transport of various metabolites across the mitochondrial membrane. This protein was identified through immunoscreening with antisera from patients with Graves' disease, an autoimmune disorder characterized by hyperthyroidism and often associated with Graves' orbitopathy. The SLC25A16 gene plays a crucial role in mitochondrial function by facilitating the transport of coenzyme A and other important substrates .

Source

SLC25A16 is primarily expressed in human tissues, particularly in the brain and liver, where it contributes to metabolic processes critical for cellular energy production and biosynthesis. The protein's dysfunction can lead to metabolic disorders, emphasizing its importance in maintaining mitochondrial health .

Classification

SLC25A16 belongs to the mitochondrial carrier superfamily, which is classified based on structural features and substrate specificity. It is part of a larger group of carriers that includes those responsible for transporting phosphate, dicarboxylates, and various uncoupling proteins .

Synthesis Analysis

Methods

The synthesis of SLC25A16 can be approached through recombinant DNA technology. This involves cloning the SLC25A16 gene into an expression vector suitable for bacterial or eukaryotic systems. The following steps outline a general method for synthesizing this protein:

  1. Gene Cloning: Amplify the SLC25A16 gene using polymerase chain reaction (PCR) and clone it into a plasmid vector.
  2. Transformation: Introduce the plasmid into competent bacterial cells (e.g., Escherichia coli) for expression.
  3. Induction: Use an inducer (such as isopropyl β-D-1-thiogalactopyranoside) to promote protein expression.
  4. Purification: Isolate the expressed protein using affinity chromatography techniques.

Technical Details

The purification process typically involves lysing the bacterial cells and using techniques like nickel-affinity chromatography due to His-tagging of the recombinant protein. Subsequent steps may include size-exclusion chromatography to achieve higher purity levels .

Molecular Structure Analysis

Structure

The SLC25A16 protein exhibits a characteristic structure typical of mitochondrial carriers, featuring multiple transmembrane domains that facilitate substrate transport across lipid membranes. Structural studies suggest that SLC25A16 forms a homodimeric structure essential for its functional activity .

Data

Crystallographic studies have provided insights into the arrangement of transmembrane helices and substrate-binding sites within the protein. The specific arrangement allows for selective transport of coenzyme A and other metabolites, which are vital for numerous metabolic pathways within mitochondria .

Chemical Reactions Analysis

Reactions

SLC25A16 primarily catalyzes the transport of coenzyme A into the mitochondrial matrix. This process is crucial for various biochemical reactions, including fatty acid oxidation and the citric acid cycle.

Technical Details

The transport mechanism involves symport or antiport mechanisms where coenzyme A is transported along with protons or other substrates. The kinetic parameters of these reactions can be assessed using radiolabeled substrates to measure transport rates .

Mechanism of Action

Process

The mechanism by which SLC25A16 operates involves conformational changes in response to substrate binding. Upon binding coenzyme A, the protein undergoes a series of structural rearrangements that facilitate its translocation across the mitochondrial membrane.

Data

Kinetic studies have shown that SLC25A16 exhibits Michaelis-Menten kinetics with specific affinity constants for its substrates, indicating its efficiency in transporting coenzyme A under physiological conditions .

Physical and Chemical Properties Analysis

Physical Properties

SLC25A16 is a membrane-bound protein with a molecular weight of approximately 40 kDa. It is hydrophobic due to its transmembrane domains, which allows it to reside within lipid bilayers.

Chemical Properties

The protein's activity is influenced by factors such as pH and ionic strength, which affect its conformation and interaction with substrates. Experimental data indicate that optimal transport activity occurs at physiological pH levels .

Applications

Scientific Uses

Research on SLC25A16 has significant implications in understanding metabolic disorders related to mitochondrial dysfunction. Its study can lead to insights into diseases such as Graves' disease and other conditions characterized by altered energy metabolism.

Additionally, SLC25A16 serves as a potential biomarker for diagnosing metabolic syndromes and could be targeted in therapeutic strategies aimed at restoring normal mitochondrial function .

Introduction to Graves’ Disease and Protein-Mediated Pathogenesis

Autoimmune Basis of Graves’ Disease: Thyroid-Stimulating Immunoglobulin (TSI) Mechanisms

TSIs are immunoglobulin G (IgG) antibodies that bind to TSHR with functional consequences distinct from normal thyroid stimulation:

  • Structural Mimicry and Sustained Activation: TSIs mimic TSH binding to the leucine-rich repeat domain of TSHR’s extracellular region. Unlike transient TSH activation, TSIs induce prolonged receptor stimulation due to reduced dissociation rates. This results in unregulated adenylate cyclase activation and cyclic AMP (cAMP) accumulation, driving thyroid hormone overproduction [8] [10].

  • Epitope Specificity and Signaling Bias: High-affinity TSIs target conformational epitopes in the TSHR hinge region, inducing receptor dimerization and biased Gαs-protein signaling. This preferential pathway activation amplifies thyrocyte hypertrophy and triiodothyronine (T3)/thyroxine (T4) synthesis while suppressing thyroglobulin endocytosis [7] [10].

  • Genetic Modulation of TSHR: Polymorphisms like D727E in TSHR’s intracellular domain heighten cAMP response to stimulation, increasing disease susceptibility. HLA-DR3 and CTLA-4 gene variants further promote TSI generation through aberrant T-cell help to autoreactive B-cells [3] [8] [10].

Table 1: Functional Characteristics of TSIs in Graves’ Disease

PropertyBiological SignificanceDiagnostic Utility
IgG Subclass (IgG1)Activates complement; crosses placenta causing neonatal Graves’Predicts fetal risk in pregnancy
TSHR Dissociation ConstantKd = 10⁻¹⁰ M (10-fold higher affinity than TSH)Correlates with disease severity and relapse risk
cAMP Stimulation300-500% baseline elevation; drives thyrocyte hyperplasiaMeasured in bioassays to confirm pathogenic activity
Heterogeneous BindingBinds multiple TSHR epitopes; coexists with blocking/neutralizing antibodies in some patientsExplains fluctuating clinical phenotypes

TSI detection now employs automated chemiluminescence assays with 98.6% sensitivity and 98.5% specificity, revolutionizing differential diagnosis from thyroiditis. TSI concentrations >0.55 IU/L confirm Graves’ etiology and predict ophthalmopathy progression [7] [9].

Role of Carrier Proteins in Thyroid Hormone Homeostasis

Thyroid hormones circulate bound to three principal carrier proteins that dictate their distribution, stability, and biological activity:

  • Thyroxine-Binding Globulin (TBG): This 54 kDa glycoprotein carries 70% of serum T4 and 50% of T3. Its synthesis increases under estrogen influence, elevating total thyroid hormones without altering free fractions. TBG’s high-affinity, low-capacity binding creates a hormone reservoir that buffers against rapid fluctuations [2] [5].

  • Transthyretin (TTR): A 55 kDa tetrameric protein transporting 20% of T4 and <5% of T3. Its hydrophobic binding pocket favors T4, while T3 binding is negligible. TTR’s structural instability causes amyloidogenic variants that may perturb hormone delivery in genetic disorders [2] [5].

  • Albumin: The high-capacity (up to 50% T4, 30% T3), low-affinity transporter prevents hormone loss through glomerular filtration. Albumin’s binding maintains baseline hormone solubility but readily dissociates at capillary beds to release free hormones [2] [5].

Table 2: Comparative Analysis of Thyroid Hormone Carrier Proteins

ParameterTBGTransthyretinAlbumin
Molecular Weight54 kDa55 kDa (tetramer)66.5 kDa
Serum Concentration15-30 mg/L250-300 mg/L35,000-50,000 mg/L
T4 Affinity (Ka)10¹⁰ M⁻¹10⁸ M⁻¹10⁶ M⁻¹
Binding CapacityLow (1:1 molar ratio)Moderate (2:1)High (multiple sites)
Hormone Reserve3-day supplyHoursMinutes
Clinical SignificanceAltered by estrogen, liver diseaseMutations cause amyloidosisCritical for tissue delivery

In Graves’ disease, hyperthyroidism perturbs carrier protein dynamics:

  • Increased T3/T4 saturates TBG binding sites, elevating free hormone fractions despite normal TBG levels.
  • Accelerated hormone metabolism shortens the hormone-carrier complex half-life from 6.5 days (euthyroid) to <3 days.
  • Autoantibodies against thyroglobulin may cross-react with TBG in 15% of patients, further complicating hormone transport [2] [5] [10].

Historical Evolution of Carrier Protein Research in Graves’ Disease

The understanding of protein roles in Graves’ disease progressed through key milestones:

  • Pre-Autoantibody Era (1920s-1950s): Initial studies focused solely on thyroid hormone quantification. Thyroxine isolation in 1926 revealed its protein-bound state, but carrier identities remained unknown until electrophoresis studies in 1952 differentiated TBG, TTR, and albumin [6].

  • TSHR Discovery (1960s-1980s):

  • 1965: Identification of long-acting thyroid stimulator (LATS) as IgG autoantibodies.
  • 1974: Purification of TSHR using lectin-affinity chromatography.
  • 1989: Cloning of human TSHR cDNA revealed its 764-amino-acid structure with 7 transmembrane domains [3] [8] [10].

  • Molecular Autoimmunity Advances (1990s-Present):

  • 1991: Confirmation that TSIs activate TSHR through allosteric changes in the extracellular domain.
  • 2003: Crystal structure of TSHR’s autoantibody-binding region enabled epitope mapping.
  • 2016: Automated TSI chemiluminescence assays replaced bioassays, improving diagnostic precision [7] [9].

  • Carrier Protein Dynamics (2000s-Present):

  • 2005: Demonstration that TBG conformational changes regulate hormone release kinetics.
  • 2014: Recognition that Graves’ hyperthyroidism alters deiodinase activity, modifying carrier-hormone interactions.
  • 2021: Reports of discordant TSI elevation with hypothyroidism highlighted complex antibody-carrier interplay [5] [9].

Table 3: Historical Timeline of Protein Research in Graves’ Disease

DecadeKey AdvancementsSignificance
1950sElectrophoretic separation of thyroid hormone carriersIdentified TBG, TTR, and albumin as distinct transport proteins
1960sDiscovery of long-acting thyroid stimulator (LATS)Established autoimmune basis of Graves’ disease
1980sTSHR gene cloningEnabled molecular characterization of primary autoantigen
1990sEpitope mapping of TSIsRevealed binding sites on TSHR extracellular domain
2000sStructural biology of carrier proteinsExplained hormone binding/release mechanisms at atomic level
2010sAutomated TSI detection; TSHR/carrier protein interplay studiesImproved diagnostics; uncovered novel pathophysiological interactions

Current research explores:

  • How TSHR-stimulating antibodies alter TBG glycosylation patterns
  • Whether carrier protein polymorphisms influence Graves’ disease severity
  • How nanoparticle-bound TSHR peptides might induce immune tolerance [8] [10]

Properties

CAS Number

147571-37-7

Product Name

Graves/' disease carrier protein

Molecular Formula

C10H13NO2

Synonyms

Graves/' disease carrier protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.